molecular formula C13H19NO B086232 Benzamide, N,N-dipropyl- CAS No. 14657-86-4

Benzamide, N,N-dipropyl-

Cat. No. B086232
CAS RN: 14657-86-4
M. Wt: 205.3 g/mol
InChI Key: XDIWDRFZCSZPTO-UHFFFAOYSA-N
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Description

Benzamide, N,N-dipropyl- is a chemical compound with the formula C13H19NO . It is also known by other names such as Dipropylbenzamide and N,N-Dipropylbenzamide .


Synthesis Analysis

Benzamide derivatives can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of Benzamide, N,N-dipropyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is XDIWDRFZCSZPTO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .


Physical And Chemical Properties Analysis

Benzamide, N,N-dipropyl- has a molecular weight of 205.2961 . It has a density of 1.0±0.1 g/cm3, a boiling point of 320.6±11.0 °C at 760 mmHg, and a flash point of 138.6±10.5 °C . It also has a molar refractivity of 63.2±0.3 cm3 .

Scientific Research Applications

DNA Synthesis Enhancement

Benzamide and its derivatives, such as m-aminobenzamide, have been identified as potent inhibitors of poly-(adenosine diphosphate ribose) polymerase. These compounds enhance unscheduled DNA synthesis following ultraviolet irradiation in human lymphocytes (Miwa et al., 1981).

Antiarrhythmic Properties

Certain benzamides, particularly those with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown oral antiarrhythmic activity in mice. Flecainide acetate, a compound derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has been extensively studied for its antiarrhythmic properties (Banitt et al., 1977).

Coordination Compounds in Spectroscopy

Benzamides like N-(diphenylphosphoryl)benzamide have been used to synthesize new lanthanide coordination compounds. These compounds show potential in spectroscopic studies due to their interesting luminescence characteristics (Kariaka et al., 2014).

Anticancer and Antioxidant Activity

Derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide have been synthesized and tested for anticancer and antioxidant activities. Certain derivatives showed significant inhibitory effects on the growth of human lung cancer cell lines (Putra et al., 2020).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is an example of benzamides that are active as herbicides on various grasses. These compounds have agricultural utility in forage legumes and certain crops (Viste et al., 1970).

Insect Repellent Efficacy

In studies focused on yellow-fever mosquitoes, benzamides have demonstrated effectiveness as space repellents. Certain benzamide compounds provided extended periods of protection against these mosquitoes (Mcgovern et al., 1967).

Antipsychotic Potential

Substituted benzamides, such as clebopride, have shown potential as antipsychotics due to their dopamine antagonist properties. These compounds also lack gastric stimulatory activity, highlighting their specificity (Blaney et al., 1983).

Neurotropic Imaging Agent

Benzamide derivatives, due to their neurotropic characteristic, have been used for imaging melanoma and melanoma metastases. Radioiodinated benzamides, such as [(123I)]BZA, have shown high tumor uptake, making them valuable in medical imaging (Oltmanns et al., 2009).

properties

IUPAC Name

N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWDRFZCSZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163409
Record name Benzamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N,N-dipropyl-

CAS RN

14657-86-4
Record name Benzamide, N,N-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TP McGovern, M Beroza, H Gouck - Journal of Economic …, 1967 - academic.oup.com
A total of 293 carbanilates, benzamides, aliphatic and alicyclic amides, and imides were tested for effectiveness as space repellents against yellow-fever mosquitoes, Aedes aegypti (L.). …
Number of citations: 11 academic.oup.com
N Gedam, NR Neti, SM Kashyap - CLEAN–Soil, Air, Water, 2014 - Wiley Online Library
Advanced oxidation processes (AOPs) for the degradation of recalcitrant wastewater are of interest due to field application potential. We attempted the treatment of caprolactam (CL) …
Number of citations: 18 onlinelibrary.wiley.com
PH Clark, MMW Cole - 1960 - books.google.com
During the last 17 years many compounds have been evaluated as synergists for pyrethrum and allethrin against the body louse (Pediculus humanus humanus L.) at the Orlando, Fla., …
Number of citations: 3 books.google.com
K Preeti, RA Sharma, A Mala - Int J Curr Pharm Res, 2016
Number of citations: 3
K Preeti, RA Sharma - Journal of Global Pharma Technology, 2017
Number of citations: 2
藤井正俊, 大槻眞, 中村隆彦, 岡林克典, 谷聡… - 日本消化器病学会 …, 1989 - jstage.jst.go.jp
新しい proglumide 誘導体である loxiglumide (CR1505) の 125 I-CCK-8 結合および CCK-8 による膵 amylase 放出におよぼす作用をラット遊離膵腺房を用いて検討した. Loxiglumide は 125 I-…
Number of citations: 1 www.jstage.jst.go.jp

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